beta-Rhodomycinone
Overview
Description
Beta-Rhodomycinone: is a member of the anthracycline family of antibiotics, which are secondary metabolites produced by various species of the genus Streptomyces. These compounds are known for their intense colors, ranging from yellow and red to purple and blue, and their significant antibacterial and antitumor activities . This compound, in particular, has garnered attention due to its complex structure and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Rhodomycinone can be synthesized through regioselective glycosidations. For instance, the C-7 hydroxyl group of 10-O-acetyl-beta-rhodomycinone can be glycosidated in the presence of trimethylsilyl trifluoromethanesulfonate . Another method involves the use of a novel oxygenation reaction to create an AB-ring segment suitable for elaboration to this compound .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces species, such as Streptomyces purpurascens and Streptomyces violaceus . The compound is typically extracted from the culture medium using ethyl acetate, followed by purification through preparative Thin Layer Chromatography (TLC) and acid hydrolysis .
Chemical Reactions Analysis
Types of Reactions: Beta-Rhodomycinone undergoes various chemical reactions, including glycosidation, oxidation, and reduction .
Common Reagents and Conditions:
Glycosidation: Trimethylsilyl trifluoromethanesulfonate is commonly used for regioselective glycosidations.
Oxidation: Oxygen and an unknown electron acceptor can be used to oxidize 15-demethoxy-ε-rhodomycinone to this compound.
Major Products: The major products formed from these reactions include various glycosylated derivatives of this compound, such as oxaunomycin and its regioisomers .
Scientific Research Applications
Beta-Rhodomycinone has a wide range of scientific research applications:
Mechanism of Action
Beta-Rhodomycinone exerts its effects through two primary mechanisms:
Comparison with Similar Compounds
- Daunorubicin
- Doxorubicin
- Idarubicin
- Epirubicin
- Zorubicin
- Aclacinomycin A
Uniqueness: Beta-Rhodomycinone is unique due to its complex structure and the presence of specific glycosylation patterns that differentiate it from other anthracyclines. These structural differences contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(7S,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19+,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUMQVUWZOLAQN-RNFJLKLCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198214 | |
Record name | beta-Rhodomycinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5012-65-7 | |
Record name | beta-Rhodomycinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005012657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Rhodomycinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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